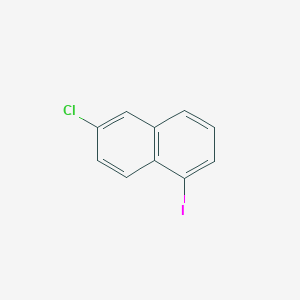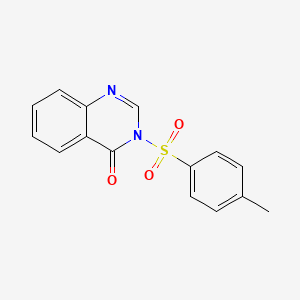
7-Hydroxy-3-(quinolin-7-yl)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hydroxy-3-(quinolin-7-yl)-4H-chromen-4-one is a heterocyclic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a quinoline moiety attached to the chromen-4-one structure. It has garnered significant interest due to its potential biological and pharmacological activities, making it a valuable target for synthetic and medicinal chemistry research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3-(quinolin-7-yl)-4H-chromen-4-one typically involves multi-step reactions. One common method includes the condensation of 7-hydroxy-4H-chromen-4-one with quinoline derivatives under specific conditions. The reaction is often catalyzed by acids such as para-toluenesulfonic acid in a solvent mixture of water and ethanol under reflux conditions . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
7-Hydroxy-3-(quinolin-7-yl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromen-4-one moiety can be reduced to form hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and chromen-4-one rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and substituted chromen-4-one and quinoline compounds .
科学的研究の応用
7-Hydroxy-3-(quinolin-7-yl)-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial, antiviral, and anticancer activities, making it a subject of interest in biological studies.
Medicine: Due to its pharmacological properties, it is investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 7-Hydroxy-3-(quinolin-7-yl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes and proteins involved in cell proliferation and survival, such as extracellular signal-regulated kinases (ERK1/2). This inhibition leads to the disruption of signaling pathways that are crucial for the growth and survival of cancer cells .
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline moiety and exhibit comparable biological activities.
Extended Flavonoids: These compounds have a similar chromen-4-one structure and are known for their diverse pharmacological properties.
Uniqueness
7-Hydroxy-3-(quinolin-7-yl)-4H-chromen-4-one is unique due to the combination of the quinoline and chromen-4-one moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
特性
CAS番号 |
97850-39-0 |
|---|---|
分子式 |
C18H11NO3 |
分子量 |
289.3 g/mol |
IUPAC名 |
7-hydroxy-3-quinolin-7-ylchromen-4-one |
InChI |
InChI=1S/C18H11NO3/c20-13-5-6-14-17(9-13)22-10-15(18(14)21)12-4-3-11-2-1-7-19-16(11)8-12/h1-10,20H |
InChIキー |
GSMZOGDZTGVSLW-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C(C=C2)C3=COC4=C(C3=O)C=CC(=C4)O)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(Dimethylamino)phenyl]-3-methoxy-4H-1-benzopyran-4-one](/img/structure/B11836632.png)


![2-((1,4-Diazepan-1-yl)sulfonyl)benzo[d]thiazole](/img/structure/B11836640.png)



![6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purine](/img/structure/B11836663.png)

![7-Azabicyclo[4.1.0]hept-3-ene](/img/structure/B11836682.png)


![Ethyl 2-chloro-2-{2-[3-(trifluoromethyl)phenyl]-hydrazono}acetate](/img/structure/B11836705.png)
